CH 55
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH 55 involves several steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the propenylbenzoic acid core: This involves the reaction of 3,5-bis(1,1-dimethylethyl)benzaldehyde with malonic acid in the presence of a base to form the corresponding propenylbenzoic acid.
Coupling reaction: The propenylbenzoic acid is then coupled with 4-bromobenzoic acid using a palladium-catalyzed cross-coupling reaction to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
CH 55 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CH 55 is extensively used in scientific research due to its potent biological activities. Some of the key applications include:
Cancer Research: This compound is used to study the differentiation of cancer cells, particularly in leukemia and melanoma
Cell Differentiation Studies: It is a potent inducer of cell differentiation in various cell lines, including embryonic carcinoma and fibroblasts
Receptor Binding Studies: This compound is used to study the binding affinity and activity of retinoic acid receptors
Mechanism of Action
CH 55 exerts its effects by binding to retinoic acid receptor alpha and retinoic acid receptor beta with high affinity. This binding leads to the activation of these receptors, which in turn regulate the expression of genes involved in cell differentiation and proliferation . The compound also inhibits the activity of transglutaminase and increases cholesterol sulfate levels, contributing to its biological effects .
Comparison with Similar Compounds
CH 55 is unique due to its high affinity for retinoic acid receptor alpha and retinoic acid receptor beta, and its low affinity for cellular retinoic acid binding protein. Similar compounds include:
All-trans-retinoic acid: A natural retinoid with high affinity for retinoic acid receptors.
9-cis-retinoic acid: Another natural retinoid with high affinity for retinoic acid receptors.
Bexarotene: A synthetic retinoid with high affinity for retinoid X receptors.
This compound stands out due to its potent activity and specificity for retinoic acid receptor alpha and retinoic acid receptor beta, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-23(2,3)19-13-18(14-20(15-19)24(4,5)6)21(25)12-9-16-7-10-17(11-8-16)22(26)27/h7-15H,1-6H3,(H,26,27)/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVTBKPJRMLPE-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95906-67-5, 110368-33-7 | |
Record name | 3,5-Di-tert-butylchalcone 4'-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(3-(3,5-bis(1,1-dimethylethyl)phenyl)-3-oxo-1-propenyl)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110368337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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